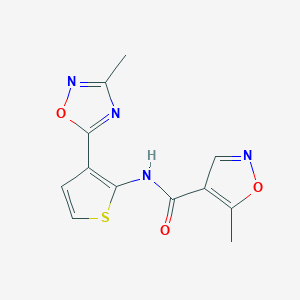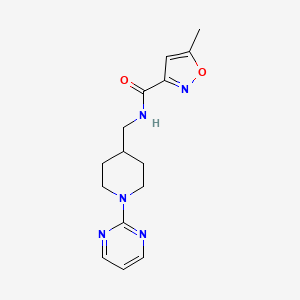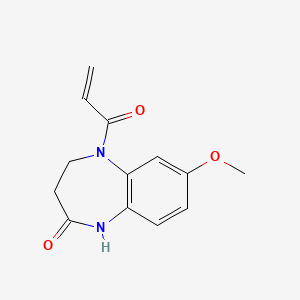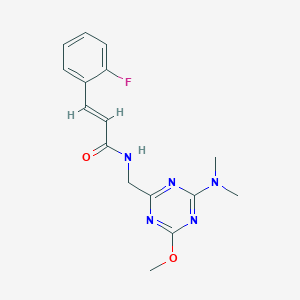![molecular formula C25H22N4O4S B2669984 N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 422278-33-9](/img/structure/B2669984.png)
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” is a chemical compound with the molecular formula C27H32N4O4S . It has a molecular weight of 508.63200 . The compound is part of the benzamide class of compounds, which have been widely used in various fields including medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with various functional groups attached . These include an ethoxyanilino group, a sulfanyl group, and a quinazolinone group .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 508.63200 . Its exact mass is 508.21400 . The compound has a LogP value of 5.27830, indicating its lipophilicity . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación
Pharmacological Activities
Antihypertensive and Diuretic Potential : Quinazoline derivatives, similar in structure to the compound , have been investigated for their potential as diuretic and antihypertensive agents. These compounds have shown promising results in animal models, indicating their utility in managing conditions related to blood pressure and fluid balance (Rahman et al., 2014).
Anticancer Activity : Some quinazoline compounds exhibit significant anticancer activity. They have been tested for their potential cytotoxicity against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Nowak et al., 2015).
Biochemical Research
Enzyme Inhibition Studies : Quinazoline derivatives are explored for their role in inhibiting various enzymes. This application is crucial in understanding biochemical pathways and developing therapeutic agents for various diseases (Marsham et al., 1989).
PI3K Inhibitors and Anticancer Agents : Specific quinazoline compounds are proposed as novel structures for PI3K inhibitors, showing potential as anticancer agents. Their antiproliferative activities have been evaluated against various human cancer cell lines (Shao et al., 2014).
Antimicrobial Properties
- Potential Antimicrobial Agents : Some new quinazoline compounds have been synthesized and screened for their antibacterial and antifungal activities. They have shown effectiveness against a range of bacterial and fungal pathogens (Desai et al., 2007).
Chemical Synthesis and Transformation
Advanced Synthesis Techniques : Research on quinazolines includes exploring advanced synthesis techniques like microwave-assisted synthesis, which is critical for the rapid and efficient production of these compounds (Selvam et al., 2007).
Transformations in Chemical Structures : Studies on quinazolines also involve understanding their chemical behavior and transformations, which is important for developing new compounds with desired properties (Aleqsanyan & Hambardzumyan, 2021).
Direcciones Futuras
The future directions for research on “N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide” could involve exploring its potential applications in various fields, such as medicine and industry, given the wide range of uses of benzamide compounds . Additionally, further studies could be conducted to determine its mechanism of action and to explore its chemical reactivity.
Propiedades
IUPAC Name |
N-[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-19-14-12-18(13-15-19)26-22(30)16-34-25-27-21-11-7-6-10-20(21)24(32)29(25)28-23(31)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQUNDPXSIXRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide](/img/structure/B2669903.png)

![1-(2,3-dimethylphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2669906.png)






![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2669921.png)


